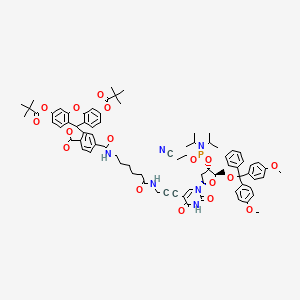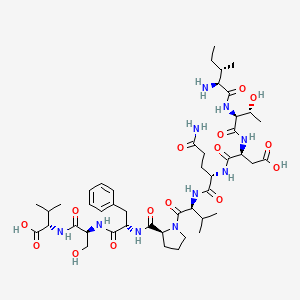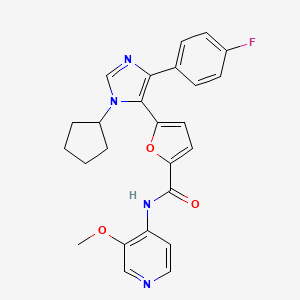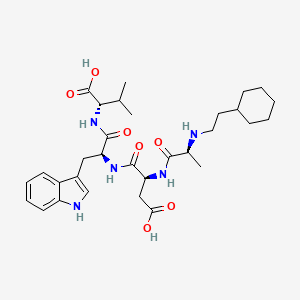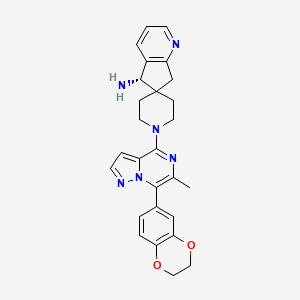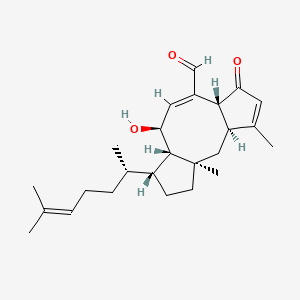
Bipolaricin R
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bipolaricin R is a naturally occurring compound isolated from the phytopathogenic fungus Bipolaris maydis. It belongs to the class of ophiobolin-type tetracyclic sesterterpenes, which are known for their complex structures and diverse biological activities . This compound exhibits significant antimicrobial, antiproliferative, and apoptosis-inducing properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Bipolaricin R is primarily obtained through the extraction and isolation from the cultures of Bipolaris maydis. The process involves several steps:
Cultivation: The fungus Bipolaris maydis is cultured under specific conditions to promote the production of secondary metabolites.
Extraction: The fungal cultures are extracted using organic solvents such as ethyl acetate.
Isolation: The crude extract is subjected to chromatographic techniques, including high-performance liquid chromatography (HPLC), to isolate this compound
Industrial Production Methods
Currently, there are no well-documented industrial production methods for this compound. The compound is mainly obtained through laboratory-scale extraction and isolation from fungal cultures.
Análisis De Reacciones Químicas
Types of Reactions
Bipolaricin R undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in this compound.
Substitution: Substitution reactions can introduce new functional groups into the molecule
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various reagents, including halogens and nucleophiles, can be used under appropriate conditions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of hydroxylated or ketone derivatives, while reduction can yield alcohols or alkanes .
Aplicaciones Científicas De Investigación
Bipolaricin R has several scientific research applications:
Chemistry: It serves as a model compound for studying complex natural product synthesis and structural elucidation.
Biology: this compound is used to investigate the biological activities of ophiobolin-type sesterterpenes, including their antimicrobial and antiproliferative effects.
Medicine: The compound’s antiproliferative and apoptosis-inducing properties make it a potential candidate for cancer research and drug development.
Industry: This compound’s antimicrobial properties can be explored for developing new antimicrobial agents for food preservation and other industrial applications .
Mecanismo De Acción
Bipolaricin R exerts its effects through several mechanisms:
Comparación Con Compuestos Similares
Similar Compounds
Ophiobolin A: Another ophiobolin-type sesterterpene with similar biological activities.
Bipoladien A: A sesterterpenoid with a unique 5/8/5/7 carbon skeleton, also isolated from Bipolaris maydis
Uniqueness of Bipolaricin R
This compound is unique due to its specific structural features and potent biological activities. Its ability to induce apoptosis and inhibit cell proliferation makes it a valuable compound for cancer research.
Propiedades
Fórmula molecular |
C25H36O3 |
|---|---|
Peso molecular |
384.6 g/mol |
Nombre IUPAC |
(1R,3S,7R,8E,10S,11S,12R)-10-hydroxy-1,4-dimethyl-12-[(2S)-6-methylhept-5-en-2-yl]-6-oxotricyclo[9.3.0.03,7]tetradeca-4,8-diene-8-carbaldehyde |
InChI |
InChI=1S/C25H36O3/c1-15(2)7-6-8-16(3)19-9-10-25(5)13-20-17(4)11-21(27)23(20)18(14-26)12-22(28)24(19)25/h7,11-12,14,16,19-20,22-24,28H,6,8-10,13H2,1-5H3/b18-12-/t16-,19+,20+,22-,23-,24+,25+/m0/s1 |
Clave InChI |
ZFVXMEQHAMRAEF-ZHANFJNQSA-N |
SMILES isomérico |
CC1=CC(=O)[C@@H]/2[C@@H]1C[C@]3(CC[C@@H]([C@@H]3[C@H](/C=C2/C=O)O)[C@@H](C)CCC=C(C)C)C |
SMILES canónico |
CC1=CC(=O)C2C1CC3(CCC(C3C(C=C2C=O)O)C(C)CCC=C(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







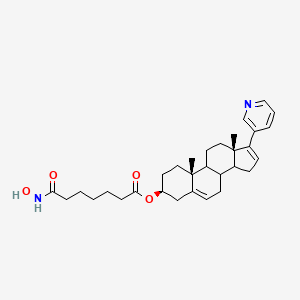
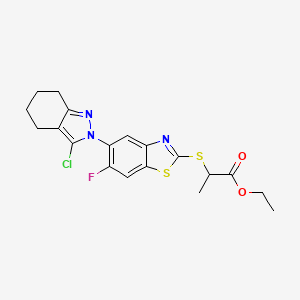
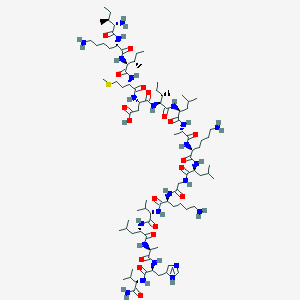
![N-(5-acetamidopentyl)-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide;2-(6,20-diethyl-7,7,9,17,19,19-hexamethyl-2-oxa-20-aza-6-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(14),3,5,8,10,12,15,17,21-nonaen-13-yl)benzoic acid;perchlorate](/img/structure/B12386210.png)
